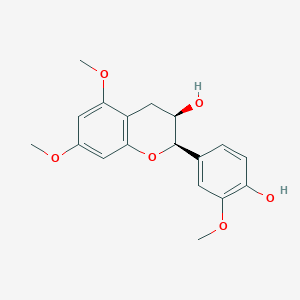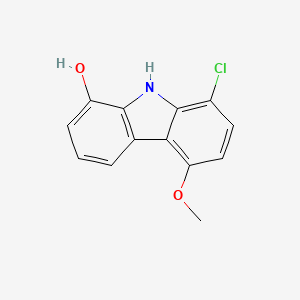
Quorum Sensing-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quorum Sensing-IN-4 is a compound that plays a significant role in the field of microbiology, particularly in the study of quorum sensing Quorum sensing is a mechanism of cell-to-cell communication that allows bacteria to regulate gene expression in response to changes in cell population densityThis compound is an inhibitor of this process, making it a valuable tool in the study of bacterial behavior and the development of antimicrobial strategies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Quorum Sensing-IN-4 typically involves a series of organic reactions. One common method includes the use of microwave-assisted synthesis, which has been found to be efficient for producing high-purity compounds. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C). The process may also include steps like hydrogenation and purification through column chromatography .
Industrial Production Methods: For industrial-scale production, continuous-flow conditions are preferred. This method allows for the production of larger quantities of this compound while maintaining high purity. The overall yield might be slightly reduced compared to microwave-assisted synthesis, but the scalability makes it suitable for industrial applications .
化学反応の分析
Types of Reactions: Quorum Sensing-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
科学的研究の応用
Quorum Sensing-IN-4 has a wide range of applications in scientific research:
作用機序
Quorum Sensing-IN-4 exerts its effects by inhibiting the quorum sensing process. It does this by interfering with the signaling molecules (autoinducers) that bacteria use to communicate. When the concentration of these signaling molecules reaches a certain threshold, they bind to specific receptors on bacterial cells, triggering changes in gene expression. This compound disrupts this binding process, preventing the bacteria from coordinating their behavior .
類似化合物との比較
Quorum Sensing-IN-4 is unique in its ability to inhibit quorum sensing without killing the bacteria, which helps in reducing the selective pressure for the development of resistance. Similar compounds include:
Halogenated furanones: These compounds also inhibit quorum sensing but may have broader antimicrobial effects.
Aryl-homoserine lactones: These are natural quorum sensing molecules that can be used to study the process but do not inhibit it.
Curcumin derivatives: These compounds mimic the structure of natural autoinducers and can inhibit quorum sensing in a similar manner.
特性
分子式 |
C13H10ClNO2 |
|---|---|
分子量 |
247.67 g/mol |
IUPAC名 |
8-chloro-5-methoxy-9H-carbazol-1-ol |
InChI |
InChI=1S/C13H10ClNO2/c1-17-10-6-5-8(14)13-11(10)7-3-2-4-9(16)12(7)15-13/h2-6,15-16H,1H3 |
InChIキー |
ZZRFTHVFBIDVAD-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C3=C(C(=CC=C3)O)NC2=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


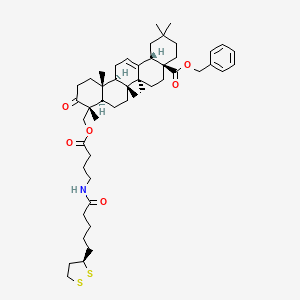
![[(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12375814.png)
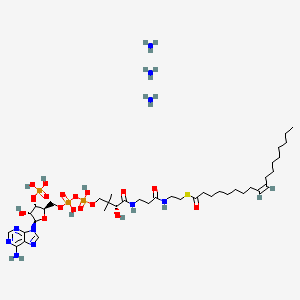
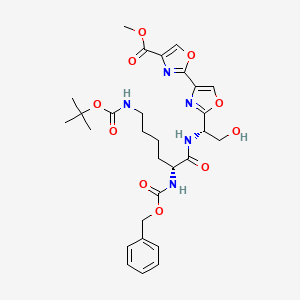
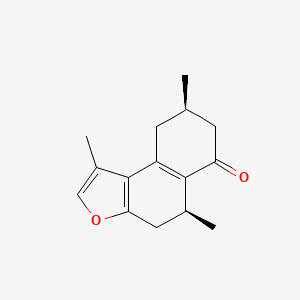
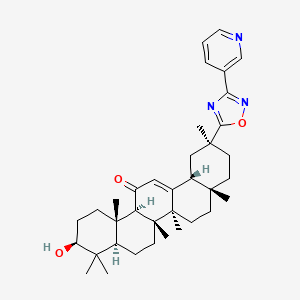
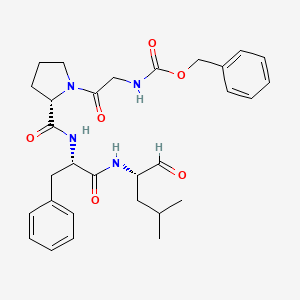
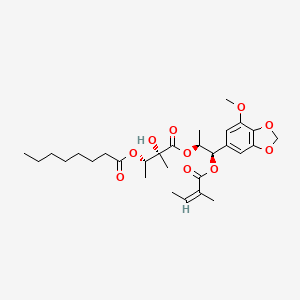
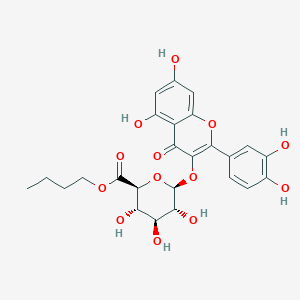
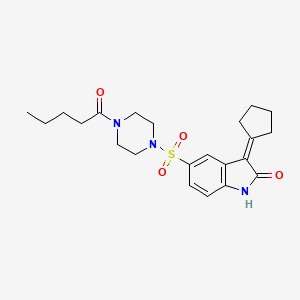
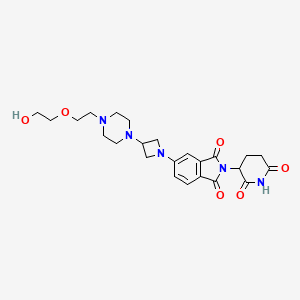

![Exatecan-amide-bicyclo[1.1.1]pentan-1-ol](/img/structure/B12375881.png)
